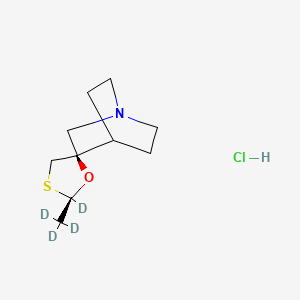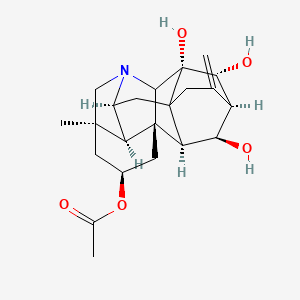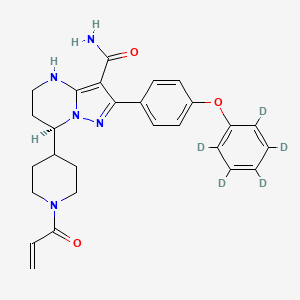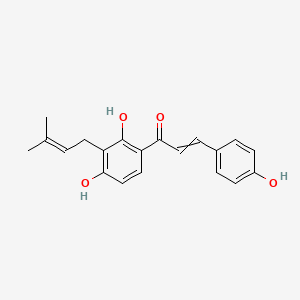
Fosfructose (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosfructose (trisodium), also known as diphosphofructose trisodium, is a cytoprotective natural sugar phosphate. It is primarily used in scientific research for its potential therapeutic applications in cardiovascular ischemia, sickle cell anemia, and asthma. The compound stimulates anaerobic glycolysis, generating adenosine triphosphate under ischemic conditions .
準備方法
Synthetic Routes and Reaction Conditions: Fosfructose (trisodium) is synthesized through the phosphorylation of fructose. The process involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide, resulting in the formation of diphosphofructose. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of fosfructose (trisodium) involves large-scale fermentation processes using microorganisms. These microorganisms are genetically engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration and crystallization, to isolate the pure fosfructose (trisodium) product .
化学反応の分析
Types of Reactions: Fosfructose (trisodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert fosfructose (trisodium) into simpler sugar phosphates.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions include various sugar phosphates and their derivatives, which have different biological and chemical properties .
科学的研究の応用
Fosfructose (trisodium) has a wide range of applications in scientific research:
Chemistry: It is used as a biochemical reagent in various assays and experiments to study metabolic pathways and enzyme activities.
Biology: The compound is used to investigate cellular metabolism, particularly under ischemic conditions, and to study the effects of anaerobic glycolysis.
Medicine: Fosfructose (trisodium) is explored for its potential therapeutic applications in treating cardiovascular diseases, sickle cell anemia, and asthma. It has shown promise in improving cellular energy metabolism and protecting tissues from ischemic damage.
Industry: The compound is used in the production of various biochemical products and as a research tool in the development of new drugs and therapies
作用機序
Fosfructose (trisodium) exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This process helps maintain cellular energy levels in tissues experiencing low oxygen supply. The compound breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further metabolize into pyruvate, producing additional adenosine triphosphate molecules. Additionally, fosfructose (trisodium) inhibits the generation of oxygen free radicals, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio, preventing the depletion of phosphorylated compounds in ischemic tissues .
類似化合物との比較
Fructose-1,6-bisphosphate: Another phosphorylated form of fructose, used in similar metabolic studies.
Glucose-6-phosphate: A glucose derivative involved in glycolysis and other metabolic pathways.
Glyceraldehyde-3-phosphate: An intermediate in glycolysis and other metabolic processes.
Uniqueness of Fosfructose (trisodium): Fosfructose (trisodium) is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in ischemic conditions. Unlike other similar compounds, fosfructose (trisodium) has shown promise in protecting tissues from ischemic damage and improving cellular energy metabolism under low oxygen conditions .
特性
分子式 |
C6H11Na3O12P2 |
|---|---|
分子量 |
406.06 g/mol |
IUPAC名 |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1 |
InChIキー |
CEHGLSKJDFICTB-PWVOXRODSA-K |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)









![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)



